Cas no 527-81-1 (5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride)

5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2,4-dimethyl-benzenesulfonylfluoride
- 527-81-1
- EN300-1587330
- 5-amino-2,4-dimethyl-benzenesulfonyl fluoride
- 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride
-
- Inchi: 1S/C8H10FNO2S/c1-5-3-6(2)8(4-7(5)10)13(9,11)12/h3-4H,10H2,1-2H3
- InChI Key: SZYXWJUVFUQQMY-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(C)=CC=1C)N)(=O)(=O)F
Computed Properties
- Exact Mass: 203.04162790g/mol
- Monoisotopic Mass: 203.04162790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 1.7
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587330-0.05g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 0.05g |
$816.0 | 2023-05-26 | ||
Enamine | EN300-1587330-0.5g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 0.5g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1587330-1.0g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1587330-5.0g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1587330-0.25g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 0.25g |
$893.0 | 2023-05-26 | ||
Enamine | EN300-1587330-50mg |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 50mg |
$575.0 | 2023-09-24 | ||
Enamine | EN300-1587330-10000mg |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 10000mg |
$2946.0 | 2023-09-24 | ||
Enamine | EN300-1587330-2.5g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 2.5g |
$1903.0 | 2023-05-26 | ||
Enamine | EN300-1587330-0.1g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 0.1g |
$855.0 | 2023-05-26 | ||
Enamine | EN300-1587330-10.0g |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride |
527-81-1 | 10g |
$4176.0 | 2023-05-26 |
5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride Related Literature
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride
Introduction to 5-Amino-2,4-Dimethylbenzene-1-Sulfonyl Fluoride (CAS No. 527-81-1)
5-Amino-2,4-dimethylbenzene-1-sulfonyl fluoride (CAS No. 527-81-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes an amino group, two methyl groups, and a sulfonyl fluoride functional group. These features contribute to its reactivity and utility in a wide range of chemical reactions and processes.
The molecular formula of 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride is C9H10FNO3S, and its molecular weight is approximately 233.24 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its physical and chemical properties make it an attractive reagent for synthetic chemists and researchers in the pharmaceutical industry.
In the context of pharmaceutical research, 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride has gained attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The sulfonyl fluoride group can be readily converted into other functional groups through nucleophilic substitution reactions, making it a valuable building block for drug discovery.
The reactivity of the sulfonyl fluoride group in 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride has also been exploited in materials science. Researchers have utilized this compound to synthesize functionalized polymers with enhanced properties. A recent paper in Macromolecules reported the use of this compound as a cross-linking agent in the preparation of high-performance polymer networks. The resulting materials exhibited improved mechanical strength and thermal stability, making them suitable for applications in advanced technologies such as electronics and aerospace.
In addition to its applications in pharmaceuticals and materials science, 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride has been investigated for its potential as a catalyst or catalyst precursor. The presence of the amino group and the sulfonyl fluoride group provides multiple sites for coordination with metal ions, enabling the formation of catalytically active complexes. A study published in Catalysis Today demonstrated that this compound can be used to prepare efficient catalysts for hydrogenation reactions. The resulting catalysts showed high activity and selectivity under mild conditions, offering a promising alternative to traditional catalysts.
The synthesis of 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 5-amino-2,4-dimethylbenzenesulfonamide with fluorinating agents such as Selectfluor or triflic anhydride. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, a study published in Green Chemistry described a novel method using microwave-assisted synthesis with reduced waste generation and energy consumption.
The safety profile of 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride is an important consideration for its use in various applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure workplace safety. Researchers should follow standard laboratory protocols for handling organic compounds with reactive functional groups to minimize potential risks.
In conclusion, 5-amino-2,4-dimethylbenzene-1-sulfonyl fluoride (CAS No. 527-81-1) is a multifunctional organic compound with diverse applications in pharmaceuticals, materials science, and catalysis. Its unique molecular structure and reactivity make it an invaluable reagent for synthetic chemists and researchers working on cutting-edge projects. Ongoing research continues to uncover new uses for this compound, further expanding its potential impact on various scientific fields.
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